molecular formula C15H20F3NO3 B2576852 tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate CAS No. 944470-71-7

tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate

Cat. No. B2576852
M. Wt: 319.324
InChI Key: UILYFAHOMMFALF-LBPRGKRZSA-N
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Description

This compound is a type of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group (t-Bu) is the simplest tertiary alkyl group, consisting of a central carbon atom bonded to three methyl groups .


Synthesis Analysis

The synthesis of similar compounds involves the use of methanesulfonic acid in tetrahydrofuran at 65°C for approximately 3 hours. The reaction mixture is then allowed to cool to ambient temperature. The resulting solids are isolated by filtration to afford the title compound.


Molecular Structure Analysis

The molecular structure of tert-butyl carbamates like this compound typically includes a carbamate group (NHCOO) attached to a tert-butyl group (C(CH3)3) .


Chemical Reactions Analysis

Tert-butyl carbamates are known to undergo various chemical reactions. For example, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides .


Physical And Chemical Properties Analysis

Tert-butyl carbamates are typically solid substances. They have a high GI absorption and are BBB permeant. They are not P-gp substrates and are not inhibitors of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • In the context of synthesizing new compounds with potential antimicrobial properties, tert-butyl carbamate derivatives have been explored. For instance, the synthesis of tert-butyl-2-(4-bromo phenyl)-3- hydroxy propyl carbamate and related compounds, followed by their screening for antimicrobial activity, highlights the potential application of these compounds in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Photocatalysis and Organic Synthesis

  • The use of tert-butyl carbamate derivatives in photocatalyzed amination has been reported. A study demonstrated the amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, showcasing the role of these compounds in the assembly of 3-aminochromones under mild conditions. This process is significant for constructing diverse amino pyrimidines, broadening the applications in organic synthesis (Wang et al., 2022).

Organic Photovoltaic Materials

  • In the field of organic electronics, particularly organic photovoltaics, tert-butyl carbamate derivatives have been used as building blocks. A study involving the synthesis of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine from its tert-butyl carbamate derivative highlights the significance of these compounds in producing organic photovoltaic materials. The synthesis process, including Suzuki cross-coupling reaction, underlines the versatility of these compounds in the realm of organic electronics (Chmovzh & Rakitin, 2021).

Alzheimer's Disease Research

  • In the pursuit of therapeutic agents for Alzheimer's disease, tert-butyl carbamate derivatives have been examined for their neuroprotective properties. Research on tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (M4 compound) revealed its potential as both a β-secretase and an acetylcholinesterase inhibitor. This compound showed moderate protective effects in astrocytes against amyloid beta peptide, indicating its relevance in Alzheimer's disease research (Camarillo-López et al., 2020).

Enzymatic Kinetic Resolution

  • Enzymatic kinetic resolution of tert-butyl carbamate derivatives, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been studied for producing optically pure enantiomers. This process is crucial in synthesizing chiral organoselenanes and organotelluranes, demonstrating the compound's role in stereochemical applications in organic chemistry (Piovan, Pasquini, & Andrade, 2011).

Safety And Hazards

When handling tert-butyl carbamates, it’s important to avoid dust formation and breathing vapors, mist, or gas. Personal protective equipment should be worn, and adequate ventilation should be ensured . In case of skin contact, wash off with soap and plenty of water .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-[4-(trifluoromethyl)phenyl]propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(21)19-12(9-20)8-10-4-6-11(7-5-10)15(16,17)18/h4-7,12,20H,8-9H2,1-3H3,(H,19,21)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILYFAHOMMFALF-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (S)-(1-hydroxy-3-(4-(trifluoromethyl)phenyl)propan-2-yl)carbamate

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